![molecular formula C21H18Cl3N3OS B2990199 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 899934-82-8](/img/structure/B2990199.png)

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

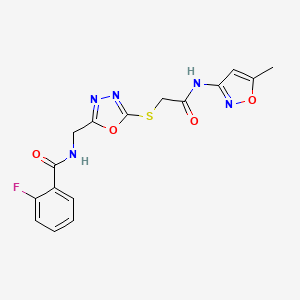

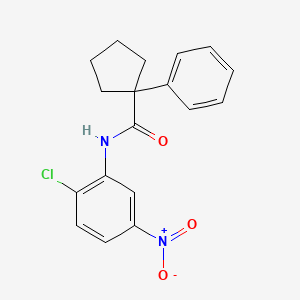

The compound appears to contain a spiro[4.4]nona-1,3-diene moiety , which is a type of cyclic compound with two rings sharing a single atom. It also contains chlorophenyl groups, which are aromatic rings with chlorine substituents, and an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .

Molecular Structure Analysis

The spiro[4.4]nona-1,3-diene moiety would likely contribute to the rigidity of the molecule, while the chlorophenyl groups could participate in pi stacking interactions . The acetamide group could form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications

Enantiodivergent Synthesis of Bis-Spiropyrrolidines

Research by Conde et al. (2015) demonstrates the use of enantiodivergent synthesis methods to obtain bis-spiropyrrolidines through stepwise (3 + 2) cycloadditions involving azomethine ylides and π-deficient alkenes. This process, leveraging a catalytic system, enables the generation of both enantiomeric series of spiro compounds, highlighting its potential in the development of homochiral compounds for medicinal chemistry applications Conde, E., Rivilla, I., Larumbe, A., & Cossío, F. (2015).

Synthesis of Fused Heterocycles from Pyrrolones

El-Nabi (2002) explored the synthesis of fused heterocycles from 1-aryl-5-methoxypyrrolones, leading to the creation of aziridine and oxime derivatives, among others. This study showcases the versatility of specific chemical scaffolds for synthesizing complex heterocyclic structures, which are crucial in drug design and discovery El-Nabi, H. A. A. (2002).

Photochemical Transformation to β-Lactams

Marubayashi et al. (1992) reported a unique photochemical transformation of a specific methyl 6-chloro-dihydrobenzoxazine carboxylate, yielding β-lactam compounds. This finding illustrates the potential of photochemical methods to generate biologically relevant structures, including β-lactams, which are important in antibiotic development Marubayashi, N., Ogawa, T., Kuroita, T., Hamasaki, T., & Ueda, I. (1992).

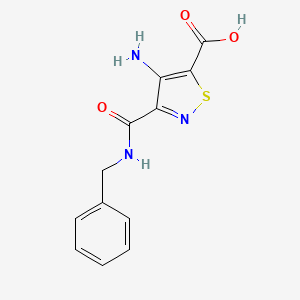

Synthesis of Thiazole and Thiazolidinone Derivatives

Research into the synthesis of novel thiazole and thiazolidinone derivatives, as conducted by Mistry, Desai, and Intwala (2009), demonstrates the utility of these compounds in antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents amidst growing resistance to existing drugs Mistry, B., Desai, K. R., & Intwala, S. M. (2009).

Future Directions

properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-17-11-15(23)7-8-16(17)24/h3-8,11H,1-2,9-10,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHULEAUHXLELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)

![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)

![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)

![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)

![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)